Iron, dibromotetracarbonyl-
CAS No.: 18475-84-8
Cat. No.: VC18981379
Molecular Formula: C4Br2FeO4
Molecular Weight: 327.69 g/mol
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Specification
| CAS No. | 18475-84-8 |
|---|---|
| Molecular Formula | C4Br2FeO4 |
| Molecular Weight | 327.69 g/mol |
| IUPAC Name | carbon monoxide;dibromoiron |
| Standard InChI | InChI=1S/4CO.2BrH.Fe/c4*1-2;;;/h;;;;2*1H;/q;;;;;;+2/p-2 |
| Standard InChI Key | HXAXTJMTHXAMLW-UHFFFAOYSA-L |
| Canonical SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe](Br)Br |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Composition
Iron dibromotetracarbonyl has the molecular formula , corresponding to a molecular weight of 327.69 g/mol . The compound’s structure consists of an iron center coordinated by four carbonyl ligands and two bromine atoms. X-ray crystallographic studies of analogous iron tetracarbonyl dihalides (e.g., the diiodide derivative) reveal a cis stereochemistry, where the halide ligands occupy adjacent positions in an octahedral geometry . While direct structural data for the dibromide variant is limited, its similarity to the diiodide suggests comparable spatial arrangements .
Table 1: Key identifiers for iron dibromotetracarbonyl
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 18475-84-8 | |
| Molecular Formula | ||
| Molecular Weight | 327.69 g/mol | |
| Exact Mass | 325.751 Da |
Spectroscopic and Computational Insights
The compound’s infrared (IR) spectrum likely exhibits characteristic carbonyl stretching frequencies in the range of 1900–2100 cm, consistent with terminal CO ligands in low-spin iron complexes . Computational analyses, such as density functional theory (DFT) calculations, predict a distorted octahedral geometry with slight deviations due to ligand-ligand repulsions . The InChI key HXAXTJMTHXAMLW-UHFFFAOYSA-L uniquely encodes its structural connectivity, confirming the presence of four CO groups and two bromides bound to iron .
Synthesis and Preparation
Historical Context and Methodological Development
Iron dibromotetracarbonyl is synthesized through the reaction of iron pentacarbonyl () with molecular bromine (). This method parallels the preparation of iron tetracarbonyl diiodide, as first reported by Hieber and Wirschung in 1940 . The general reaction scheme is:
The exothermic reaction typically proceeds under controlled conditions to prevent ligand displacement or decomposition. Purification involves fractional crystallization or vacuum sublimation to isolate the black, crystalline product .
Challenges in Isolation
The compound’s sensitivity to light and heat necessitates low-temperature handling, akin to the "polar night synthesis" techniques employed for thermally labile iron hydrides . Contamination by residual or overhalogenated byproducts (e.g., ) complicates isolation, requiring meticulous solvent selection (e.g., dichloromethane) and inert atmospheres .
Physicochemical Properties
Stability and Solubility
Iron dibromotetracarbonyl is sparingly soluble in nonpolar solvents but dissolves readily in halogenated solvents like dichloromethane . Its thermal stability is inferior to that of the diiodide derivative, with decomposition occurring above 50°C . This lability is attributed to the weaker Fe-Br bond compared to Fe-I, which facilitates ligand substitution or redox reactions .
Table 2: Computed physicochemical properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 0 | |
| Topological Polar Surface Area | 4 Ų |
Electronic Structure
Mössbauer spectroscopy of related iron carbonyl dihalides reveals quadrupole splitting parameters indicative of low-spin Fe(II) centers with significant π-backbonding to CO ligands . The dibromide’s electronic absorption spectrum likely shows ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region, though experimental data remains scarce .
Reactivity and Chemical Behavior
Ligand Substitution Reactions
Iron dibromotetracarbonyl undergoes facile ligand substitution with Lewis bases such as phosphines, amines, and cyanides. For example, reaction with triphenylphosphine () displaces one or two CO ligands:
The dibromide’s reactivity exceeds that of its diiodide counterpart due to bromide’s poorer π-donor capacity, which weakens the Fe-CO bonds .
Redox Transformations
Comparative Analysis with Related Iron Carbonyl Complexes
Iron Tetracarbonyl Dihalides
The diiodide () and dibromide derivatives exhibit stark differences in stability and reactivity. The larger iodide ligand enhances steric protection and strengthens the Fe-CO bonds, rendering the diiodide less reactive toward Lewis bases . Conversely, the dibromide’s smaller size and weaker σ-donation favor ligand substitution, making it a more versatile precursor in synthesis .
Iron Tetracarbonyl Dihydride
Unlike the dihydride (), which is thermally unstable above −20°C, the dibromide demonstrates moderate stability under ambient conditions . This contrast underscores the profound influence of ligand identity on the thermodynamics of iron carbonyl complexes.
Applications and Implications in Coordination Chemistry
Mechanistic Probes
The compound’s propensity for CO displacement makes it a valuable probe for investigating the kinetics of ligand exchange in octahedral complexes. Stopped-flow spectroscopy studies reveal pseudo-first-order kinetics for phosphine substitution, with rate constants dependent on the nucleophile’s basicity .
Challenges and Future Research Directions
Stability Enhancements
Current research focuses on stabilizing iron dibromotetracarbonyl through bulky ligand frameworks or encapsulation in porous matrices. Such modifications could enable its use in high-temperature catalytic applications .
Computational Modeling
Advances in DFT and machine learning offer opportunities to predict the compound’s behavior under varying conditions. These models could guide the synthesis of derivatives with tailored reactivity .
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